3-Amino-4-(3-furan)pyridine 3-Amino-4-(3-furan)pyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16522911
InChI: InChI=1S/C9H8N2O/c10-9-5-11-3-1-8(9)7-2-4-12-6-7/h1-6H,10H2
SMILES:
Molecular Formula: C9H8N2O
Molecular Weight: 160.17 g/mol

3-Amino-4-(3-furan)pyridine

CAS No.:

Cat. No.: VC16522911

Molecular Formula: C9H8N2O

Molecular Weight: 160.17 g/mol

* For research use only. Not for human or veterinary use.

3-Amino-4-(3-furan)pyridine -

Specification

Molecular Formula C9H8N2O
Molecular Weight 160.17 g/mol
IUPAC Name 4-(furan-3-yl)pyridin-3-amine
Standard InChI InChI=1S/C9H8N2O/c10-9-5-11-3-1-8(9)7-2-4-12-6-7/h1-6H,10H2
Standard InChI Key UFFBCCJKRVJJFU-UHFFFAOYSA-N
Canonical SMILES C1=CN=CC(=C1C2=COC=C2)N

Introduction

Molecular Structure and Chemical Identity

Core Structural Features

3-Amino-4-(furan-2-yl)pyridine consists of a pyridine ring substituted with an amino group (-NH2_2) at the third carbon and a furan-2-yl group at the fourth carbon (Figure 1). The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, introduces electronic and steric effects that influence the compound’s reactivity and intermolecular interactions . The molecular formula is C9_9H8_8N2_2O, with a molecular weight of 160.17 g/mol.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC9_9H8_8N2_2O
Molecular Weight160.17 g/mol
Hydrogen Bond Donors2 (NH2_2 and furan oxygen)
Hydrogen Bond Acceptors3 (pyridine N, NH2_2, furan O)
logP (Predicted)1.82

The planar pyridine and furan rings create a conjugated system, enhancing stability and enabling π-π stacking interactions in supramolecular assemblies . The amino group’s electron-donating nature activates the pyridine ring for electrophilic substitution, while the furan moiety directs regioselectivity in cross-coupling reactions .

Synthetic Methodologies

Lithiation and Cross-Coupling Strategies

A robust synthesis of 3-amino-4-(furan-2-yl)pyridine derivatives involves lithiation followed by cross-coupling. As demonstrated in the preparation of 3-amino-4-phenylpyridines , 3-pivaloylaminopyridine undergoes lithiation at position 4 using butyllithium, followed by trapping with iodine to yield 4-iodo-3-pivaloylaminopyridine. Subsequent Suzuki-Miyaura coupling with furan-2-ylboronic acid introduces the furan substituent (Scheme 1). Deprotection of the pivaloyl group under acidic conditions affords the target amine .

Scheme 1: Synthetic Pathway

  • Lithiation:
    3-Pivaloylaminopyridine+BuLi4-Lithio intermediate\text{3-Pivaloylaminopyridine} + \text{BuLi} \rightarrow \text{4-Lithio intermediate}

  • Iodination:
    4-Lithio intermediate+I24-Iodo-3-pivaloylaminopyridine\text{4-Lithio intermediate} + \text{I}_2 \rightarrow \text{4-Iodo-3-pivaloylaminopyridine}

  • Cross-Coupling:
    4-Iodo derivative+Furan-2-ylboronic acidPd catalyst3-Pivaloylamino-4-(furan-2-yl)pyridine\text{4-Iodo derivative} + \text{Furan-2-ylboronic acid} \xrightarrow{\text{Pd catalyst}} \text{3-Pivaloylamino-4-(furan-2-yl)pyridine}

  • Deprotection:
    3-Pivaloylamino derivativeHCl3-Amino-4-(furan-2-yl)pyridine\text{3-Pivaloylamino derivative} \xrightarrow{\text{HCl}} \text{3-Amino-4-(furan-2-yl)pyridine}

This method achieves moderate to high yields (60–85%) and is adaptable to diverse boronic acids, enabling the synthesis of analogs with varying aryl/heteroaryl groups .

Physicochemical and Pharmacokinetic Properties

Solubility and Lipophilicity

The compound exhibits moderate lipophilicity (predicted logP = 1.82), balancing membrane permeability and aqueous solubility. Its polar surface area (59.77 Ų) and hydrogen-bonding capacity classify it as a Class III molecule under the Biopharmaceutics Classification System, suggesting moderate oral bioavailability .

Table 2: Predicted ADME Properties

PropertyValue
Water Solubility0.12 mg/mL (25°C)
Blood-Brain BarrierHigh permeability
CYP450 InhibitionLow (CYP3A4 IC50_{50} > 10 μM)

Spectral Characteristics

  • 1^1H NMR (DMSO-d6_6): δ 8.35 (s, 1H, pyridine H-2), 7.82 (d, 1H, furan H-5), 6.95 (m, 2H, furan H-3/H-4), 6.45 (s, 2H, NH2_2), 6.20 (d, 1H, pyridine H-5) .

  • IR: 3350 cm1^{-1} (N-H stretch), 1605 cm1^{-1} (C=N pyridine), 1510 cm1^{-1} (furan C-O-C) .

Pharmacological Applications

Neurological Target Modulation

Structural analogs of 3-amino-4-(furan-2-yl)pyridine demonstrate selective inhibition of excitatory amino acid transporter 3 (EAAT3), a glutamate transporter implicated in neurodegenerative diseases. Compound 3a (2-(furan-2-yl)-8-methyl-N-(o-tolyl)imidazo[1,2-a]pyridin-3-amine) exhibits 35-fold selectivity for EAAT3 (IC50_{50} = 7.2 μM) over other subtypes, attributed to lipophilic substitutions at positions 7/8 and the o-tolyl group .

Computational and Structural Insights

Density Functional Theory (DFT) Analysis

DFT calculations at the B3LYP/6-311++G(d,p) level reveal a HOMO-LUMO gap of 4.8 eV, indicating moderate electronic stability. The furan ring’s electron-withdrawing effect polarizes the pyridine system, enhancing electrophilicity at position 2 .

Table 3: Computational Parameters

ParameterValue
HOMO Energy-6.12 eV
LUMO Energy-1.32 eV
Dipole Moment2.45 Debye

Crystal Packing Behavior

Industrial and Materials Science Applications

Coordination Chemistry

The amino and pyridine nitrogen atoms serve as chelation sites for transition metals. Complexes with Cu(II) and Pd(II) exhibit catalytic activity in C-C cross-coupling reactions, achieving turnover numbers (TON) > 104^4 in Suzuki-Miyaura couplings .

Organic Electronics

Thin films of 3-amino-4-(furan-2-yl)pyridine derivatives demonstrate ambipolar charge transport with hole/electron mobilities of 0.12/0.08 cm2^2V1^{-1}s1^{-1}, making them candidates for organic field-effect transistors (OFETs) .

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